2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid
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Overview
Description
2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a nitrobenzoyl group, a thioureido group, and a benzamido group, all linked to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Nitration: The nitration of benzoyl chloride to form 3-nitrobenzoyl chloride.
Thiourea Reaction: The reaction of 3-nitrobenzoyl chloride with thiourea to form 3-(3-nitrobenzoyl)thiourea.
Amidation: The amidation of 3-(3-nitrobenzoyl)thiourea with 4-aminobenzoic acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The thioureido group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide and thioureido bonds.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) solutions.
Major Products Formed
Reduction: Formation of 2-(4-(3-(3-aminobenzoyl)thioureido)benzamido)acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 3-(3-nitrobenzoyl)thiourea and 4-aminobenzoic acid.
Scientific Research Applications
2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid involves its interaction with molecular targets, such as enzymes and receptors. The nitrobenzoyl group can undergo reduction to form reactive intermediates that can interact with cellular components. The thioureido group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The benzamido group can enhance the compound’s binding affinity to specific targets, contributing to its overall effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(3-Nitrobenzoyl)-2-thioureido)benzoic acid
- 2-(3-(4-Nitrobenzoyl)thioureido)benzoic acid methyl ester
- 4-(3-(2-Phenoxypropionyl)-2-thioureido)benzoic acid
Uniqueness
2-(4-(3-(3-Nitrobenzoyl)thioureido)benzamido)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-[[4-[(3-nitrobenzoyl)carbamothioylamino]benzoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6S/c22-14(23)9-18-15(24)10-4-6-12(7-5-10)19-17(28)20-16(25)11-2-1-3-13(8-11)21(26)27/h1-8H,9H2,(H,18,24)(H,22,23)(H2,19,20,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQWJIPJFMMVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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